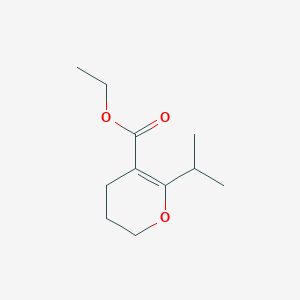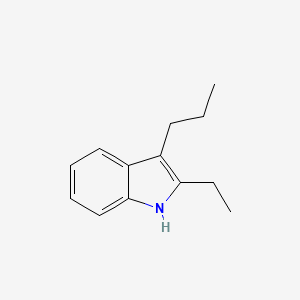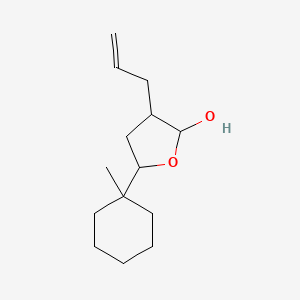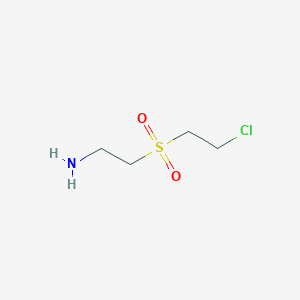
2-(2-Chloroethanesulfonyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethanesulfonyl)ethan-1-amine is an organic compound characterized by the presence of a chloroethanesulfonyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanesulfonyl)ethan-1-amine typically involves the reaction of 2-chloroethanesulfonyl chloride with ethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2CH2SO2Cl+NH2CH2CH3→ClCH2CH2SO2NHCH2CH3+HCl
The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethanesulfonyl)ethan-1-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted ethanamines and sulfonamides.
Oxidation: Sulfonic acids and sulfonates.
Reduction: Primary and secondary amines.
Scientific Research Applications
2-(2-Chloroethanesulfonyl)ethan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting sulfonamide-based pathways.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethanesulfonyl)ethan-1-amine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This property is exploited in various chemical reactions and biological studies.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues.
Protein Modification: It can react with amino acid residues in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
2-(2-Chloroethanesulfonyl)ethan-1-amine can be compared with other similar compounds, such as:
2-Chloroethanesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Ethanesulfonyl chloride: Another sulfonyl chloride derivative with similar chemical properties.
Methanesulfonyl chloride: A related compound with a shorter carbon chain, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl group with the versatility of the ethanamine backbone. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
139261-28-2 |
|---|---|
Molecular Formula |
C4H10ClNO2S |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
2-(2-chloroethylsulfonyl)ethanamine |
InChI |
InChI=1S/C4H10ClNO2S/c5-1-3-9(7,8)4-2-6/h1-4,6H2 |
InChI Key |
HPKMXOWNGSBOME-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)CCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



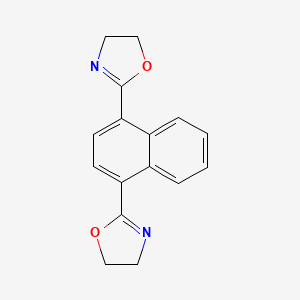

![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
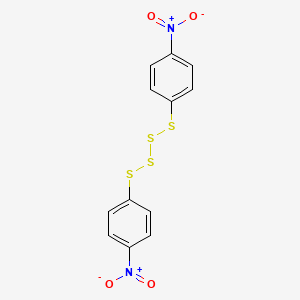
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)
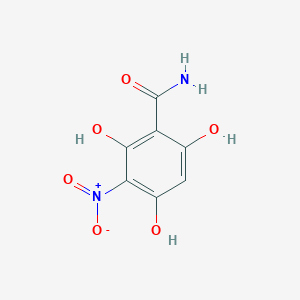
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
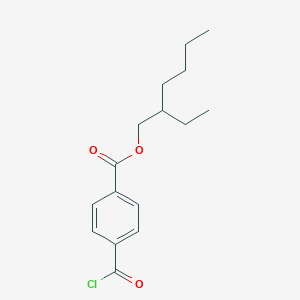
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
